REACTION_CXSMILES
|
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[CH2:7]([N:14]1[CH2:20][CH2:19][CH:18](Cl)[CH:17]([CH:22]=O)[CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(O)C>[CH2:7]([N:14]1[CH2:15][CH2:16][C:17]2[CH:22]=[N:5][C:4]([NH2:6])=[N:3][C:18]=2[CH2:19][CH2:20]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,^1:0|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
1-benzyl-5-chloro-azepan-4-carbaldehyde
|
Quantity
|
24.97 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(C(CC1)Cl)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture is refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
It is then concentrated by evaporation i.vac
|
Type
|
WASH
|
Details
|
washed 3 times with 400 ml of water
|
Type
|
CUSTOM
|
Details
|
It is purified by chromatography through silica gel (eluant: dichloromethane/methanol 95:5)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation i.vac
|
Type
|
CUSTOM
|
Details
|
And triturated with ethanol
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2=C(CC1)C=NC(=N2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |